5-Norbornen-2-ol,mixture of endo and exo

Description

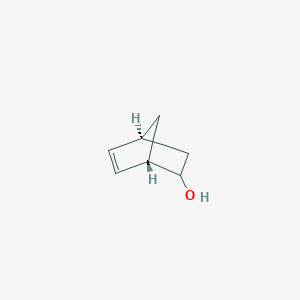

Bridged bicyclic alcohols are a cornerstone in the study of stereochemistry and reaction mechanisms. Their rigid frameworks provide a platform to investigate the spatial arrangement of atoms and its influence on chemical reactivity. 5-Norbornen-2-ol, with its bicyclo[2.2.1]heptene skeleton, is a prime example, offering a window into the behavior of strained alkenes and the stereoselectivity of their reactions.

Norbornene and its derivatives are pivotal in modern organic synthesis due to the significant reactivity imparted by their strained double bond. researchgate.netwikipedia.org This inherent ring strain makes them excellent monomers for various types of polymerization, including Ring-Opening Metathesis Polymerization (ROMP) and vinyl-addition polymerization. wikipedia.org The resulting polynorbornenes are noted for their high glass transition temperatures and optical clarity, rendering them useful for specialized optical applications. scirp.orgscirp.org

The applications of norbornene derivatives are extensive, finding use in the production of advanced polymeric materials, as intermediates for pharmaceuticals, and in the synthesis of photoresist materials for the electronics industry. scirp.orgscirp.org Furthermore, their rigid bicyclic structure can be incorporated into polyester (B1180765) backbones to enhance thermal properties. rsc.org The versatility of norbornene chemistry allows for the creation of materials with unique characteristics, such as self-healing properties and applications in energy storage. ontosight.ai

A defining feature of substituted norbornene systems is the existence of endo and exo stereoisomers. wikipedia.org This type of isomerism arises from the substituent's position relative to the bridges of the bicyclic ring. The prefix "exo" denotes the isomer where the substituent is oriented anti, or away from, the longest bridge. wikipedia.org Conversely, the "endo" prefix is assigned to the isomer where the substituent is syn, or on the same side as, the longest bridge. wikipedia.org

These are not enantiomers but diastereomers, meaning they have different physical and chemical properties. libretexts.orglibretexts.org For instance, the exo-isomer of a norbornene derivative often exhibits higher reactivity in certain reactions, such as living ROMP and Diels-Alder reactions, compared to its endo counterpart. scirp.orgscirp.orgresearchgate.net This difference in reactivity is attributed to steric hindrance, where the endo position is more sterically congested. scirp.org

| Isomer | Substituent Orientation | General Reactivity Trend |

|---|---|---|

| Endo | Syn (closer) to the longest bridge | Generally less reactive due to steric hindrance |

| Exo | Anti (further) from the longest bridge | Generally more reactive |

The study of norbornene chemistry has a rich history, with foundational research dating back to the mid-20th century. ontosight.ai Early investigations were crucial in understanding fundamental concepts like non-classical carbocations, where the norbornyl cation played a central role. wikipedia.org The Diels-Alder reaction, used to synthesize the norbornene framework, is a classic example of a pericyclic reaction, and its stereoselectivity, which typically favors the endo product, is a well-studied phenomenon. wikipedia.orgscirp.orgscirp.org

Current research is focused on leveraging the unique properties of norbornene derivatives for advanced applications. There is significant interest in the stereoselective synthesis of specific isomers to control polymer properties and the biological activity of pharmaceutical intermediates. scirp.orgscirp.org For instance, methods are being developed for the efficient synthesis of exo-5-norbornene-2-carboxylic acid, a derivative of 5-norbornen-2-ol, due to the higher reactivity of the exo isomer in polymerization. scirp.orgscirp.org Emerging areas of research include the development of porous organic polymers from norbornene derivatives for applications in gas separation and storage, and as catalytic scaffolds. tandfonline.com The compound 5-Norbornen-2-ol itself is utilized in analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR). fishersci.cachemicalbook.com

| Property | Value |

|---|---|

| Molecular Formula | C7H10O fishersci.ca |

| Molecular Weight | 110.15 g/mol sigmaaldrich.com |

| Appearance | Solid cymitquimica.com |

| Melting Point | 104-106 °C chemicalbook.com |

| Solubility | Slightly soluble in water fishersci.ca |

Structure

3D Structure

Properties

IUPAC Name |

(1S,4S)-bicyclo[2.2.1]hept-5-en-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c8-7-4-5-1-2-6(7)3-5/h1-2,5-8H,3-4H2/t5-,6+,7?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKOSBHNWXFSHSW-GFCOJPQKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CC([C@@H]1C=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 5 Norbornen 2 Ol and Its Stereoisomers

Diels-Alder Cycloaddition Approaches for Norbornene Scaffolds

The foundational structure of 5-Norbornen-2-ol, the norbornene scaffold, is classically synthesized via the Diels-Alder reaction, a [4+2] cycloaddition between cyclopentadiene (B3395910) (the diene) and a suitable dienophile. The choice of dienophile is critical as it introduces the functionality at the C-2 position, which will ultimately become the hydroxyl group.

Regioselectivity and Stereoselectivity Control in Cycloaddition Reactions

The Diels-Alder reaction is well-known for its high degree of stereoselectivity. When cyclopentadiene reacts with a monosubstituted dienophile, the reaction overwhelmingly favors the formation of the endo isomer as the major product. scirp.orgscirp.org This preference is a result of kinetic control, where the transition state leading to the endo product is stabilized by secondary orbital interactions between the π-system of the diene and the substituent on the dienophile. scirp.orgscirp.org

While the endo isomer is the kinetically favored product, the exo isomer is typically the more thermodynamically stable product. wikipedia.orglibretexts.org The distinction between the kinetic and thermodynamic products is crucial, as reaction conditions such as temperature and time can influence the final product distribution. libretexts.orgmasterorganicchemistry.com Lower temperatures and shorter reaction times favor the kinetic endo product, whereas higher temperatures can allow for equilibration to the more stable thermodynamic exo product. libretexts.org

Influence of Catalysis (e.g., Lewis Acids, Organocatalysis) on Isomeric Ratios

Catalysis plays a pivotal role in modulating the stereochemical outcome of the Diels-Alder reaction for norbornene synthesis.

Lewis Acids: The use of Lewis acid catalysts is a well-established method to enhance the rate and selectivity of the cycloaddition. Lewis acids coordinate to the dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the reaction. This coordination also exaggerates the electronic effects that lead to the stabilization of the endo transition state, thereby increasing the endo:exo isomeric ratio. scirp.orgscirp.orggoogle.com For instance, Lewis acids like ytterbium triflate (Yb(OTf)₃) have been shown to favor the formation of endo products in cycloaddition reactions. wikipedia.org

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. Chiral secondary amines, such as imidazolidinone derivatives, can catalyze the Diels-Alder reaction by reversibly forming a chiral iminium ion with an α,β-unsaturated aldehyde dienophile. researchgate.netprinceton.edu This strategy not only activates the dienophile towards cycloaddition but also creates a chiral environment that directs the approach of the diene, leading to high diastereoselectivity (favoring the endo product) and excellent enantioselectivity. researchgate.netprinceton.edu For example, the reaction between cyclopentadiene and cinnamaldehyde (B126680) catalyzed by a chiral imidazolidinone can produce the endo product with high enantiomeric excess (ee). princeton.edu

| Catalyst Type | Example Catalyst | Effect on Selectivity | Typical Dienophile |

|---|---|---|---|

| Lewis Acid | Aluminum Chloride (AlCl₃), Ytterbium Triflate (Yb(OTf)₃) | Increases reaction rate and enhances endo selectivity. scirp.orggoogle.comwikipedia.org | α,β-Unsaturated esters/aldehydes |

| Organocatalyst | Chiral Imidazolidinones | High endo selectivity and high enantioselectivity (ee). researchgate.netprinceton.edu | α,β-Unsaturated aldehydes |

Chemoenzymatic and Biocatalytic Strategies for Enantioselective Synthesis

Chemoenzymatic and biocatalytic methods offer highly selective pathways to enantiopure compounds, often under mild reaction conditions. For 5-Norbornen-2-ol, these strategies are typically employed for the resolution of racemic mixtures rather than directly catalyzing the cycloaddition.

Kinetic Resolution: A primary strategy involves the kinetic resolution of a racemic mixture of 5-Norbornen-2-ol or its derivatives using enzymes, particularly lipases. ru.nlpolimi.it In this process, the enzyme selectively acylates one enantiomer of the alcohol at a much faster rate than the other. For instance, reacting racemic 5-Norbornen-2-ol with an acyl donor (like vinyl acetate) in the presence of a lipase (B570770) (e.g., from Pseudomonas cepacia) can lead to the formation of an enantioenriched ester and the corresponding unreacted, enantiopure alcohol. polimi.it This method allows for the separation of the two enantiomers, although the theoretical maximum yield for a single enantiomer is 50%.

Dynamic Kinetic Resolution (DKR): To overcome the 50% yield limitation of standard kinetic resolution, dynamic kinetic resolution can be employed. This process combines enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single desired enantiomer.

Some reports also suggest the use of catalytic antibodies to perform asymmetric Diels-Alder reactions, providing a direct biological route to chiral norbornene derivatives. scirp.org Furthermore, using biologically derived catalysts, such as enzymes or microorganisms, during the esterification of 5-norbornene-2-carboxylic acid has been noted to produce a high exo ratio. google.com

Post-Cycloaddition Functionalization Strategies

Following the formation of the norbornene scaffold via Diels-Alder cycloaddition, subsequent chemical transformations are necessary to introduce the hydroxyl group and control the final endo/exo stereochemistry.

Introduction of Hydroxyl Functionality

The hydroxyl group of 5-Norbornen-2-ol is typically introduced by using a dienophile that already contains or can be easily converted to this functionality. Two common precursors are 5-norbornen-2-yl acetate (B1210297) and 5-norbornen-2-carboxaldehyde.

Via Hydrolysis of an Ester: A widely used method involves the Diels-Alder reaction between cyclopentadiene and vinyl acetate. This reaction yields a mixture of endo- and exo-5-norbornen-2-yl acetate. osti.gov The resulting acetate mixture can then be subjected to hydrolysis (saponification) under basic conditions (e.g., using sodium hydroxide) to afford the target 5-Norbornen-2-ol.

Via Reduction of an Aldehyde: An alternative route begins with the cycloaddition of cyclopentadiene and acrolein, which produces 5-norbornen-2-carboxaldehyde. fishersci.ca This aldehyde can then be reduced to the corresponding primary alcohol, 5-Norbornen-2-methanol, using a standard reducing agent like sodium borohydride. While this yields a related alcohol, specific synthetic manipulations would be required to obtain 5-Norbornen-2-ol itself through this pathway. More directly, reduction of 5-norbornen-2-one (synthesized from the corresponding carboxylic acid or other routes) would yield 5-norbornen-2-ol.

Isomerization Studies and Control of Endo/Exo Ratios

As the Diels-Alder reaction kinetically favors the endo isomer, post-synthesis isomerization is often necessary to obtain the thermodynamically more stable exo isomer, which can be more desirable for certain applications like ring-opening metathesis polymerization (ROMP). scirp.org

This isomerization is typically achieved under basic conditions. The process involves the deprotonation of the carbon atom alpha to the substituent by a strong base, forming a carbanion intermediate. scirp.org This intermediate can then be protonated to give either the endo or exo product. Over time, this reversible process leads to a thermodynamic equilibrium that favors the more stable exo isomer. scirp.org

Studies on the isomerization of methyl 5-norbornene-2-carboxylate, a close derivative, have shown that strong bases like sodium tert-butoxide (tBuONa) are highly effective in promoting rapid isomerization. scirp.orgscirp.orgresearchgate.net Starting with an endo-rich mixture (e.g., endo/exo = 80/20), treatment with tBuONa can shift the equilibrium to favor the exo isomer. scirp.orgscirp.org Combining this rapid isomerization with a subsequent process that selectively reacts with the exo isomer (such as kinetically preferred hydrolysis) allows for the isolation of products with very high exo selectivity. scirp.orgresearchgate.net

| Starting Material | Base | Conditions | Resulting Isomeric Ratio (endo/exo) | Reference |

|---|---|---|---|---|

| endo-rich MNBC (80/20) | Sodium methoxide (B1231860) (CH₃ONa) | Room Temperature | Slow isomerization | researchgate.net |

| endo-rich MNBC (80/20) | Sodium tert-butoxide (tBuONa) | Room Temperature | Rapid isomerization, equilibrium ca. 40/60 | scirp.orgresearchgate.net |

| endo-rich MNBC (80/20) | tBuONa with equimolar H₂O | Room Temperature, 24h | 18/82 (for resulting carboxylic acid) | scirp.orgresearchgate.net |

Derivatization from Norbornene Precursors (e.g., Norbornadiene)

5-Norbornen-2-ol can be synthesized from various norbornene precursors, with norbornadiene (bicyclo[2.2.1]hepta-2,5-diene) being a key starting material. The synthesis of norbornadiene itself is typically achieved through a Diels-Alder reaction between cyclopentadiene and acetylene (B1199291). google.com Due to the tendency of cyclopentadiene to self-dimerize into dicyclopentadiene (B1670491), the industrial process often involves the cracking of dicyclopentadiene to generate cyclopentadiene in situ, which then reacts with acetylene at high temperatures (170–230 °C) in an organic solvent. google.com

Once norbornadiene is obtained, it can be converted to 5-norbornen-2-ol through various addition reactions that selectively target one of the two double bonds. A common laboratory-scale method is the hydroboration-oxidation reaction. In this two-step process, norbornadiene is first treated with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex), which adds across one of the double bonds. Subsequent oxidation of the resulting organoborane intermediate with hydrogen peroxide in a basic solution yields 5-norbornen-2-ol as a mixture of endo and exo isomers.

Chiral Auxiliary-Mediated Asymmetric Synthesis of Norbornene Derivatives

To produce enantiomerically pure norbornene derivatives, asymmetric synthesis methods are employed, often utilizing chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily attached to a starting material to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

This strategy is frequently applied to the Diels-Alder reaction for synthesizing chiral norbornene structures. By attaching a chiral auxiliary to the dienophile, the facial selectivity of the cycloaddition can be controlled, leading to the preferential formation of one enantiomer of the product.

A well-known example is the use of Oppolzer's camphorsultam as a chiral auxiliary. chemrxiv.org When acryloyl chloride is reacted with Oppolzer's camphorsultam, it forms a chiral dienophile. The subsequent Lewis acid-catalyzed Diels-Alder reaction of this dienophile with cyclopentadiene proceeds with high diastereoselectivity, yielding the desired endo-cycloadduct. chemrxiv.org The bulky sultam auxiliary effectively blocks one face of the dienophile, directing the cyclopentadiene to attack from the less hindered face. chemrxiv.org After the reaction, the chiral auxiliary can be removed through hydrolysis or other methods to yield the enantiomerically enriched norbornene derivative. chemrxiv.org

| Chiral Auxiliary | Reaction Type | Typical Dienophile | Key Feature |

|---|---|---|---|

| Oppolzer's Camphorsultam | Asymmetric Diels-Alder | Acrylate derivatives | Provides high diastereofacial selectivity through steric hindrance. wikipedia.orgchemrxiv.org |

| (R)-BINOL | Asymmetric Diels-Alder | Various | Used as a chiral ligand for Lewis acid catalysts or as a direct auxiliary to control stereochemistry. wikipedia.org |

| trans-2-Phenylcyclohexanol | Asymmetric Diels-Alder | Acrylate esters | The phenyl group blocks one face of the dienophile. wikipedia.org |

Mechanistic Investigations of Reactivity and Rearrangements

Electrophilic Additions to the Norbornene Double Bond

The π-bond in the norbornene framework is the primary site for electrophilic attack. In a typical electrophilic addition, an electrophile (E+) is attacked by the pi electrons of the double bond, leading to the formation of a carbocation intermediate. This intermediate is then captured by a nucleophile (Nu-). The unique stereochemistry of the norbornane (B1196662) skeleton often dictates that this addition occurs from the less sterically hindered exo face.

Electrophilic Attack : The alkene's π electrons act as a nucleophile, attacking an electrophile. This step breaks the π bond and forms a new sigma bond, resulting in a carbocation intermediate. libretexts.orglibretexts.org

Nucleophilic Capture : A nucleophile attacks the electrophilic carbocation, forming the final product. libretexts.org

For 5-norbornen-2-ol, the presence of the hydroxyl group can influence the reaction pathways, but the fundamental reactivity is dominated by the formation and subsequent fate of the carbocationic intermediate.

Carbocationic Intermediates in Norbornyl Systems

The study of norbornyl systems has been central to understanding carbocation behavior. When an electrophile adds to the double bond of 5-norbornen-2-ol, or when a leaving group departs from the C2 position, a 2-norbornyl cation intermediate is generated. core.ac.ukyoutube.com This species is not a simple, localized secondary carbocation. Instead, it exhibits unusual stability and reactivity that classical carbocation theory cannot fully explain. youtube.comlibretexts.org

The key feature is the participation of neighboring sigma (σ) bonds. The electron pair from the C1-C6 sigma bond can delocalize to stabilize the positive charge at C2. youtube.com This "sigma participation" or "anchimeric assistance" results in a bridged, delocalized carbocation. libretexts.org This intermediate is often described as being hypervalent, as one carbon atom is bonded to more than four other atoms, and the positive charge is shared across carbons 1, 2, and 6. youtube.com

This delocalization has profound consequences:

Enhanced Stability : The cation is more stable than a typical secondary carbocation.

Stereoselectivity : Nucleophilic attack occurs almost exclusively from the exo face, as the endo face is shielded by the bridged structure. youtube.comwikipedia.org

Racemization : If the reaction starts with an optically active enantiomer, the symmetrical nature of the bridged intermediate leads to a racemic mixture of products. youtube.comwikipedia.org

Non-Classical Carbocation Debates and Modern Computational Insights

The exact nature of the 2-norbornyl cation was the subject of one of the most significant and lengthy debates in the history of organic chemistry. scribd.comscience-shenanigans.com

The Non-Classical View : Proposed by Saul Winstein, this theory argued for a single, bridged, and symmetrical "non-classical" intermediate (a carbonium ion) to explain the observed high exo-selectivity and racemization in solvolysis reactions. wikipedia.orgscribd.com

The Classical View : Championed by H.C. Brown, this opposing view contended that the experimental data could be explained by two rapidly equilibrating classical carbocations (carbenium ions). scribd.comscience-shenanigans.com Brown argued that the preference for exo products was due to steric hindrance, not a bridged intermediate. science-shenanigans.com

The debate spurred decades of research. Early evidence came from kinetic studies and product analysis. libretexts.orgwikipedia.org Later, the development of superacid media by George Olah allowed for the direct observation of carbocations by Nuclear Magnetic Resonance (NMR) spectroscopy at low temperatures. libretexts.orgscribd.com The ¹³C NMR spectrum of the 2-norbornyl cation was consistent with the symmetrical, non-classical structure. libretexts.org

The controversy was largely settled by modern experimental and computational methods.

X-ray Crystallography : In 2013, a crystal structure of a salt of the 2-norbornyl cation was finally obtained, providing definitive proof of its non-classical, bridged structure.

Computational Chemistry : Advances in computational modeling have allowed for highly accurate calculations of the structure and energy of the norbornyl cation. These studies consistently show that the non-classical, sigma-bridged ion is the more stable intermediate, representing the energy minimum on the potential energy surface. libretexts.org

Wagner-Meerwein Rearrangements in Norbornenyl Systems

The Wagner-Meerwein rearrangement is a hallmark of carbocation chemistry, particularly in bicyclic systems like norbornenes. wikipedia.org It involves a 1,2-shift of a hydrogen, alkyl, or aryl group to an adjacent carbocation center, leading to a new, often more stable, carbocation. wikipedia.org In norbornyl systems, these rearrangements involve shifts of the carbon skeleton itself. core.ac.uk

The process is initiated by the formation of a carbocation, which then undergoes a skeletal reorganization. This ability to rearrange is a direct consequence of the formation of the non-classical ion, where the bonding is already delocalized and primed for migration. core.ac.uk

Mechanistic Pathways and Activation Parameters

The Wagner-Meerwein rearrangement in the 2-norbornyl cation is a complex process involving multiple potential shifts. The key mechanistic step is the migration of a C-C sigma bond. For the 2-norbornyl cation, this manifests as a series of shifts that interconvert equivalent non-classical structures.

Two primary shifts are well-documented:

6,2-Hydride Shift : A hydrogen atom from C6 migrates to C2. This process is extremely fast and has a very low activation barrier.

3,2-Hydride Shift : A hydrogen from the endo position at C3 migrates to C2. This is a slower process than the 6,2-shift.

These shifts effectively move the positive charge around the ring system. The combination of Wagner-Meerwein skeletal shifts and hydride shifts can lead to complete scrambling of the carbon and hydrogen atoms, resulting in racemization. core.ac.uk

| Rearrangement Type | Description | Relative Rate | Energetic Barrier |

|---|---|---|---|

| Wagner-Meerwein Shift (C1-C6 bond migration) | Interconverts the two classical structures via the non-classical intermediate. This is the fundamental rearrangement. | Very Fast | Very Low (inherent in the non-classical structure) |

| 6,2-Hydride Shift | A hydride moves between C6 and C2, scrambling these positions. | Fast | Low |

| 3,2-Hydride Shift | A hydride moves from C3 to C2, leading to further scrambling. | Slower | Higher than 6,2-shift |

Deuterium (B1214612) Labeling Studies for Mechanistic Elucidation

Isotopic labeling, particularly with deuterium (²H), has been a crucial tool for unraveling the complex rearrangements in norbornyl systems. core.ac.uk By strategically placing a deuterium atom at a specific position on the ring, chemists can trace its fate throughout the reaction and distinguish between different mechanistic pathways. chem-station.com

For example, if a reaction starting with a deuterium label at the C2 position leads to a product where the deuterium is scrambled between the C1, C2, and C6 positions, it provides strong evidence for the involvement of the symmetrical non-classical ion and the operation of both Wagner-Meerwein and 6,2-hydride shifts. core.ac.uk If the label also appears at C3 or C7, it would indicate that other, higher-energy rearrangement processes are also occurring. These studies were vital in confirming the highly concerted nature of the rearrangements and providing evidence against a simple pair of rapidly equilibrating classical ions. core.ac.uk

Influence of Substituents on Rearrangement Pathways

Substituents on the norbornene skeleton can significantly influence the stability of carbocationic intermediates and the pathways of Wagner-Meerwein rearrangements. chemrxiv.org The electronic properties of the substituent are paramount.

Electron-Donating Groups (EDGs) : An EDG, such as the hydroxyl group in 5-norbornen-2-ol, can stabilize a nearby positive charge. Its position determines the effect. If the -OH group can directly stabilize a carbocation through resonance or induction, it may favor the formation of a classical carbocation at a specific site and potentially alter or suppress the Wagner-Meerwein rearrangement.

Electron-Withdrawing Groups (EWGs) : An EWG will destabilize a nearby carbocation, increasing the activation energy for its formation and potentially inhibiting rearrangements.

In the case of 5-norbornen-2-ol, the hydroxyl group at C2 is on one of the key carbons involved in the non-classical ion. Upon protonation and loss of water, the resulting cation is subject to the standard norbornyl rearrangements. However, the migratory aptitude of different groups and the relative stability of potential intermediates can be affected. For instance, the electronic properties of a migrating group can have a pronounced effect on the reaction profile, with migration tendency being controlled by the stability of the migratory cation. researchgate.netnih.gov The structure of the starting material and the reaction conditions (temperature, solvent) are also critical factors that influence the reaction pathway and the resulting products.

Ring-Opening and Ring-Rearrangement Metathesis Reactions

Ring-opening metathesis polymerization (ROMP) is a powerful method for the synthesis of a variety of polymers from cyclic olefins. researchgate.net This process utilizes a metal carbene catalyst to break the carbon-carbon double bonds within a cyclic monomer, such as 5-norbornen-2-ol, and form new unsaturated polymers. mater-rep.comresearchgate.net Norbornene and its derivatives are extensively studied in ROMP due to their high reactivity, accessibility, and relatively low cost. mater-rep.comresearchgate.net

A range of catalytic systems have been developed for the metathesis of norbornene and its derivatives. These include multi-component systems and well-defined catalysts based on molybdenum, tungsten, and ruthenium. mater-rep.comresearchgate.net Ruthenium-based catalysts, in particular, have gained popularity due to their high tolerance for various functional groups, air stability, and compatibility with a wide array of solvents. rsc.orgwikipedia.org

Grubbs Catalysts: The development of Grubbs catalysts, a series of ruthenium-based complexes, has significantly advanced the field of olefin metathesis. wikipedia.org

First-generation Grubbs catalyst: This catalyst demonstrated the potential of well-defined ruthenium complexes for ROMP. wikipedia.org

Second-generation Grubbs catalyst: Featuring an N-heterocyclic carbene (NHC) ligand, this catalyst exhibits higher activity and stability. harvard.edu

Hoveyda-Grubbs catalysts: These catalysts possess a chelating ligand that further enhances their stability and allows for catalyst recovery. libretexts.org

Table 1: Comparison of Grubbs and Schrock Catalysts for Olefin Metathesis

| Feature | Grubbs Catalyst | Schrock Catalyst |

| Reactivity | Lower | Higher |

| Substrate Scope | Less bulky and strained alkenes | Sterically-demanding and electron-deficient alkenes |

| Reaction Conditions | Stable in bench conditions | Sensitive to air and water |

| Functional Group Tolerance | High | Poor |

This table is based on information from Chemistry LibreTexts. libretexts.org

New catalyst systems continue to be developed, including those based on [(arene)RuCl2phosphine] complexes activated by trimethylsilyldiazomethane, which are highly active for the ROMP of functionalized norbornenes. rsc.org The choice of catalyst can significantly influence the polymerization rate and the properties of the resulting polymer. For instance, the structure of the monomer, particularly the presence of coordinating pendant groups like -COOH, -OH, and -CN, can deactivate some catalysts. mdpi.com

The generally accepted mechanism for olefin metathesis, first proposed by Chauvin, involves the formation of a metallacyclobutane intermediate. harvard.edulibretexts.org The reaction proceeds through a [2+2] cycloaddition between the metal alkylidene complex and the olefin substrate. This intermediate then cleaves in a retro-[2+2] fashion to yield the new alkylidene and the olefin product. libretexts.org

The rate-determining step in the ROMP of norbornenyl monomers initiated by a third-generation Grubbs catalyst has been identified as the formation of the metallacyclobutane ring. nsf.gov This was determined through kinetic isotope effect studies and validated by DFT calculations. nsf.gov The exo isomer of a norbornene monomer has been observed to polymerize at a faster rate than the endo isomer, which is consistent with the higher transition state energies calculated for the endo monomer during metallacyclobutane formation. nsf.gov

The reactivity of norbornene derivatives in ROMP is also influenced by the "anchor group," which is the series of atoms directly connected to the norbornene. rsc.org The electronic properties of this group can affect the rate of polymerization. rsc.org

The stereochemistry of the resulting polymer in ROMP is influenced by several factors, including the catalyst, the monomer structure (endo vs. exo isomers), and the reaction conditions. The polymer can exhibit different tacticities, such as isotactic, syndiotactic, or atactic.

The polymerization of norbornene can lead to polymers with high cis or trans content and specific tacticity. For example, a tungsten-based bimetallic complex, Na[W2(µ-Cl)3Cl4(THF)2], has been shown to produce polynorbornene with high cis-stereoselectivity (80-86%). mdpi.com Molybdenum-based initiators can produce cis,isotactic polynorbornene, while certain tungsten-based initiators can yield cis,syndiotactic polynorbornene. acs.org

The solvent can also play a crucial role in determining the tacticity of the polymer. For instance, the catalytic synthesis of cyclic polynorbornene in toluene (B28343) results in a cis,syndiotactic polymer, whereas in THF, a mixture of cis,syn/iso polynorbornene is formed. rsc.org

The exo and endo isomers of substituted norbornenes can exhibit different reactivities in polymerization. In the copolymerization of ethylene (B1197577) with 5-norbornene-2,3-dicarboxylic anhydride, the exo-isomer was more efficiently copolymerized than the endo-isomer, resulting in higher polymerization activities and incorporations. rsc.org This difference in reactivity is attributed to the steric hindrance of the endo-substituent, which can affect the coordination of the monomer to the catalyst.

Hydride Shifts and Other Intramolecular Rearrangements

The norbornyl scaffold is prone to various intramolecular rearrangements, particularly through carbocationic intermediates. The Wagner-Meerwein rearrangement is a classic example of such a process. wikipedia.orglscollege.ac.in

A Wagner-Meerwein rearrangement is a 1,2-rearrangement of a carbocation where a hydrogen, alkyl, or aryl group migrates to an adjacent carbon atom. wikipedia.orglscollege.ac.in These rearrangements are common in bicyclic systems like norbornane and can be facile, occurring even at low temperatures. lscollege.ac.in In the context of 5-norbornen-2-ol, the formation of a carbocation at the C2 position, for instance, under acidic conditions, could initiate a series of Wagner-Meerwein shifts. These rearrangements in substituted classical norbornyl cations have been a subject of detailed study. acs.orgacs.org

The nature and position of substituents on the norbornyl ring can influence the course of these rearrangements. For example, tandem Wagner-Meerwein rearrangement-cyclopropyl ring-opening has been observed in related tricyclic systems under mild acidic conditions. researchgate.net

Radical Reactions Involving Norbornenyl Scaffolds

The norbornenyl system can also participate in reactions involving radical intermediates. The addition of radicals to the double bond of norbornene typically proceeds with exo selectivity. This is attributed to the minimization of steric and torsional strain effects when the radical attacks from the exo face. rsc.org

In free-radical addition reactions, the initial radical attack is followed by a chain-transfer step. rsc.org The stereochemistry of this step can be influenced by stereoelectronic interactions. rsc.org For example, in the addition of benzenethiol (B1682325) to norbornene, the products of exo-cis-addition are formed. rsc.org

The norbornenyl-nortricyclyl radical system has been studied to understand the nature of radical intermediates. nih.govnih.govacs.org Studies involving the reduction of 5-bromonorbornene have provided evidence for the existence of classical norbornenyl and nortricyclyl radicals, where each intermediate predominantly yields a single product. nih.govnih.gov

Radical cyclization reactions are another important class of transformations for norbornenyl systems. wikipedia.org These intramolecular reactions can be very rapid and selective, proceeding through an initial radical generation, followed by cyclization and subsequent conversion to the final product. wikipedia.org The 5-hexenyl radical cyclization is a synthetically useful process that is known to be extremely fast and exo selective. wikipedia.org

Applications in Advanced Organic Synthesis and Materials Science

5-Norbornen-2-ol as a Versatile Synthetic Building Block

5-Norbornen-2-ol, a bicyclic alcohol, serves as a crucial intermediate and building block in the synthesis of a wide array of complex organic molecules. Its strained bicyclic framework and the presence of both a double bond and a hydroxyl group offer multiple sites for chemical modification, making it a valuable precursor for intricate molecular architectures.

The rigid norbornene scaffold is a fundamental component in the construction of more complex polycyclic and cage-like molecules. The inherent strain in the bicyclo[2.2.1]heptene system provides a driving force for various chemical transformations, enabling the synthesis of unique three-dimensional structures. While direct research on 5-Norbornen-2-ol as a precursor to specific cage structures is not extensively detailed in the provided results, the broader class of norbornene derivatives is well-established in this role. The functional group at the C-2 position allows for the introduction of other functionalities or for its participation in intramolecular reactions to form new rings, leading to the assembly of elaborate molecular cages. These structures are of interest in areas such as host-guest chemistry and materials science. For instance, the derivatization of the hydroxyl group can be a strategic step in the synthesis of telechelic polynorbornenes, which are precursors to block copolymers with complex architectures. researchgate.net

The norbornene skeleton is recognized as a promising scaffold in medicinal chemistry and drug discovery. nih.gov The ability to functionalize 5-Norbornen-2-ol at its double bond or hydroxyl group allows for the creation of a diverse library of derivatives. These modifications can introduce various alkyl, aryl, or heteroaryl groups, as well as other functional moieties like esters and imines. nih.gov This versatility is key to developing novel therapeutic candidates. For example, borneol, a related norbornene derivative, has been shown to enhance drug delivery across physiological barriers. nih.gov The functionalization of the norbornene scaffold plays a critical role in its interaction with biological targets. nih.gov The synthesis of end-functionalized poly(norbornene)s, which can be achieved using derivatives of 5-norbornen-2-ol, demonstrates the utility of this compound in creating polymers with tailored properties and applications as compatibilizers, oil additives, and precursors to block copolymers. osti.gov

Role in Polymer Chemistry

5-Norbornen-2-ol and its derivatives are significant monomers in the field of polymer chemistry, particularly in the synthesis of polymers with unique thermal and mechanical properties. The strained nature of the norbornene ring makes it highly susceptible to ring-opening polymerization, leading to the formation of high molecular weight polymers. rsc.org

Norbornene-based monomers are frequently used in Ring-Opening Metathesis Polymerization (ROMP) due to the high ring strain of the bicyclic system. rsc.orgrsc.org This polymerization technique is a powerful tool for creating a wide variety of polymeric materials with controlled structures and functionalities. mdpi.com The polymerization of norbornene derivatives can be initiated by various transition metal catalysts, with ruthenium-based catalysts being particularly common. researchgate.netillinois.edu The resulting polynorbornenes often exhibit high thermal stability and unique physical properties. semanticscholar.org

The stereochemistry of the substituent at the C-2 position in 5-norbornen-2-ol significantly influences its reactivity in ROMP. It is a well-documented phenomenon that the exo isomer of norbornene derivatives generally exhibits higher reactivity in ROMP compared to the corresponding endo isomer. researchgate.netillinois.eduscirp.org This difference in reactivity has been observed with various norbornene derivatives and is attributed to steric factors. illinois.eduillinois.edu

One explanation for the lower reactivity of the endo isomer is the potential for the substituent to chelate with the propagating metal center of the catalyst, which hinders the coordination of incoming monomer molecules. researchgate.net In the case of the exo isomer, the substituent is positioned away from the approaching catalyst, leading to a faster polymerization rate. researchgate.net Studies on dicyclopentadiene (B1670491), a related monomer, have shown the exo isomer to be more than an order of magnitude more reactive than the endo isomer in ROMP catalyzed by Grubbs' catalyst. illinois.eduillinois.edu This reactivity difference is primarily attributed to steric interactions and is predominantly an entropic effect. illinois.eduillinois.edu

| Isomer | General Reactivity in ROMP | Plausible Reason for Reactivity Difference |

|---|---|---|

| Exo | Higher | The substituent is directed away from the catalyst's active site, reducing steric hindrance. researchgate.net |

| Endo | Lower | The substituent can sterically hinder the approach of the catalyst or chelate with the metal center, impeding polymerization. researchgate.net |

The ability to incorporate functional groups into the norbornene monomer prior to polymerization allows for the synthesis of functionalized polynorbornenes with tailored properties for advanced material applications. semanticscholar.org The hydroxyl group in 5-norbornen-2-ol can be either protected during polymerization and deprotected afterward or used as a site for further modification to introduce other functionalities. These functional polymers have a wide range of potential applications.

For instance, the incorporation of polar functional groups, such as hydroxyl or carboxylic acid moieties derived from norbornene monomers, can alter the non-polar nature of polyolefins, improving properties like surface adhesion, dyeability, and blending capabilities. acs.org Chiral alcohols, when attached to the norbornene scaffold, can lead to the formation of optically active polymers. semanticscholar.org These chiral polymers are of great interest for applications such as enantioselective membranes and chiral stationary phases in chromatography. semanticscholar.org Furthermore, the synthesis of end-functionalized polynorbornenes allows for the creation of block copolymers and materials that can be grafted onto other surfaces. osti.gov

| Functional Group | Resulting Polymer Property | Potential Application |

|---|---|---|

| Hydroxyl (-OH) | Increased polarity, reactive site for post-polymerization modification | Adhesives, coatings, blend compatibilizers acs.org |

| Chiral moieties | Optical activity | Enantioselective separation membranes, chiral chromatography semanticscholar.org |

| Terminal functional groups (e.g., -CHO, -OH) | Ability to form block copolymers | Compatibilizers, detergents, oil additives osti.gov |

Vinyl-Addition Polymerization of Norbornene Derivatives

Vinyl-addition polymerization of norbornene derivatives, including those derived from 5-norbornen-2-ol, offers a powerful method for creating polymers with high thermal stability, excellent chemical resistance, and tunable mechanical properties. Unlike ring-opening metathesis polymerization (ROMP), vinyl-addition polymerization proceeds through the opening of the double bond, leaving the bicyclic structure intact and resulting in a saturated polymer backbone.

Late transition metal catalysts, particularly those based on palladium and nickel, are highly effective for the vinyl-addition polymerization of functionalized norbornenes. These catalysts can tolerate a wide range of functional groups, allowing for the incorporation of moieties like hydroxyl groups from 5-norbornen-2-ol. The choice of catalyst and ligands plays a crucial role in controlling the polymer's molecular weight, polydispersity, and microstructure. For instance, palladium(II) complexes have been shown to effectively polymerize norbornene monomers bearing polar substituents.

The resulting polynorbornenes often exhibit high glass transition temperatures (Tg), making them suitable for applications requiring dimensional stability at elevated temperatures. The properties of these polymers can be tailored by copolymerizing different norbornene monomers or by post-polymerization modification of the functional groups.

Table 1: Examples of Catalysts Used in Vinyl-Addition Polymerization of Norbornene Derivatives

| Catalyst System | Monomer(s) | Key Features |

| Palladium(0) precursor with [CPh3][B(C6F5)4] and P(C6H11)3 | 5-vinyl-2-norbornene, 2-methoxycarbonyl-5-norbornene | High molecular weight polymers; regioselective polymerization of the endocyclic double bond. researchgate.net |

| Benzylic palladium complexes with PCy3 and NaBArF4 | 5-vinyl-2-norbornene (VNB) | Highly active, allowing for low catalyst loadings (2 ppm of palladium) to produce high molecular weight polymers. nih.gov |

| (t-Bu3P)PdMeCl activated by [Li(OEt2)2.5]B(C6F5)4 | Norbornene monomers with alkyl, aryl, and fluoroaryl substituents | Living polymerization, enabling the synthesis of block copolymers with narrow molecular weight distributions. |

Copolymerization with Ethylene (B1197577) and Other Olefins

Copolymerization of norbornene derivatives with simple olefins like ethylene has led to the development of a class of materials known as cyclic olefin copolymers (COCs). These amorphous thermoplastics possess a unique combination of properties, including high transparency, low birefringence, excellent moisture barrier properties, and high heat resistance.

The incorporation of functionalized norbornenes, such as those derived from 5-norbornen-2-ol, into the polymer chain can impart specific functionalities to the resulting copolymer. For example, the hydroxyl group can enhance adhesion, improve dyeability, or serve as a site for further chemical modifications. Metallocene catalysts are commonly employed for the copolymerization of ethylene and norbornene, allowing for precise control over the copolymer composition and microstructure.

The presence of the bulky, rigid norbornene unit in the polyethylene (B3416737) backbone disrupts crystallization, leading to the amorphous nature of COCs. The ratio of the two monomers can be adjusted to fine-tune the material's properties, such as its glass transition temperature and mechanical strength.

Fabrication of Functional Polymeric Foams

The unique properties of polynorbornenes make them excellent candidates for the fabrication of functional polymeric foams. These materials are lightweight, have a high surface area, and can be designed to possess specific chemical functionalities.

A notable method for producing such foams is frontal ring-opening metathesis polymerization (FROMP). This technique involves a self-propagating polymerization wave that travels through the monomer resin, converting it into a solid polymer. By incorporating a blowing agent into the monomer mixture, the heat generated during polymerization can be used to create a porous, foamed structure.

For instance, 5-hydroxymethyl-2-norbornene, a derivative closely related to 5-norbornen-2-ol, has been successfully used to create hydroxyl-containing foams via FROMP. nih.gov These foams exhibit high porosity and the hydroxyl groups on the polymer backbone provide sites for further functionalization. nih.gov For example, they can be used as scaffolds for the deposition of metal nanoparticles, creating catalytic foams that are reusable and have potential applications in flow chemistry and heterogeneous catalysis. nih.gov The hydrophilic nature of the hydroxylated surface can enhance the dispersion and binding of catalytic species. nih.gov

Chiral Auxiliaries and Ligand Precursors in Asymmetric Catalysis

The rigid bicyclic framework of norbornene provides a well-defined stereochemical environment, making its derivatives valuable as chiral auxiliaries and precursors for chiral ligands in asymmetric catalysis. The endo and exo orientations of substituents on the norbornene scaffold create distinct spatial arrangements that can influence the stereochemical outcome of a reaction.

Norbornene-Derived Ligands for Transition Metal Catalysis

5-Norbornen-2-ol can serve as a starting material for the synthesis of a variety of chiral ligands for transition metal-catalyzed reactions. The hydroxyl group can be readily converted into other functionalities, such as amines, phosphines, or ethers, which can then coordinate to a metal center. The chirality of the norbornene backbone can be introduced through asymmetric synthesis or by resolution of a racemic mixture.

For example, chiral diols and diamines derived from the norbornene scaffold have been synthesized and used to create salen-type ligands. These ligands, when complexed with transition metals, have shown effectiveness in asymmetric epoxidation and aziridination reactions. The defined geometry of the norbornene backbone helps to create a specific chiral pocket around the metal center, which is crucial for achieving high enantioselectivity.

Influence of Norbornenyl Scaffolds on Catalytic Stereoselectivity

The stereochemical rigidity of the norbornenyl scaffold plays a pivotal role in dictating the stereoselectivity of catalytic reactions. The fixed spatial relationship between the coordinating groups and the chiral backbone of the ligand can effectively block certain reaction pathways while favoring others, leading to the preferential formation of one enantiomer of the product.

In the case of norbornane-derived β-amino alcohol catalysts, the configuration of the carbon atom bearing the hydroxyl group has been shown to be a key factor in determining the enantioselectivity of the addition of diethylzinc (B1219324) to benzaldehyde. The steric hindrance and electronic effects imposed by the norbornene framework create a highly organized transition state, leading to efficient chirality transfer. The modular nature of these ligands, where different substituents can be introduced at various positions on the norbornene ring, allows for the fine-tuning of the catalyst's stereochemical environment to optimize its performance for a specific transformation.

Applications in Medicinal Chemistry and Drug Design (Structural Scaffolds)

The rigid and well-defined three-dimensional structure of the norbornene scaffold has made it an attractive motif in medicinal chemistry and drug design. nih.govresearchgate.net Its unique shape allows for the precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. nih.govresearchgate.net

Norbornene derivatives have been investigated as potential therapeutic agents, particularly in the field of cancer treatment. nih.govresearchgate.net The bicyclic core can serve as a rigid scaffold to which various pharmacophoric groups can be attached. For example, norbornene-containing succinimides have demonstrated potent cytotoxic activity against several cancer cell lines. nih.gov The incorporation of the norbornene-imide moiety into natural products, such as oleanolic acid, has been shown to significantly increase their anticancer activity. nih.gov

Privileged Structures and Fragment-Based Drug Discovery

The norbornene scaffold, the core of 5-Norbornen-2-ol, has emerged as a promising and privileged structure in medicinal chemistry. researchgate.netnih.gov A privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets, making it a valuable starting point for the development of new therapeutic agents. pageplace.de The unique, rigid, and three-dimensional structure of the norbornene bicyclic system provides a fixed orientation for appended functional groups, which can facilitate potent and selective interactions with protein binding sites. mdpi.com This inherent structural rigidity and the ability to be readily functionalized make the norbornene scaffold an attractive nucleus in drug discovery. mdpi.comresearchgate.net

In the context of Fragment-Based Drug Discovery (FBDD), the norbornene framework is particularly relevant. FBDD is a modern approach to drug development that starts by screening small, low-complexity molecules, or "fragments," for weak binding to a biological target. nih.gov These initial hits are then grown or linked together to produce a more potent lead compound. nih.gov The properties of ideal fragments are often defined by the "Rule of Three" (Ro3):

Molecular weight ≤ 300 Da

Calculated logP (clogP) ≤ 3

Number of hydrogen bond donors ≤ 3

Number of hydrogen bond acceptors ≤ 3

5-Norbornen-2-ol, as a mixture of its endo and exo isomers, fits these criteria well, making it an excellent candidate for inclusion in fragment libraries. Its defined three-dimensional shape allows it to explore protein binding pockets more efficiently than comparable flat aromatic compounds. dtu.dk The decoration of the norbornene scaffold with different functional groups has been shown to be crucial in governing its ability to interact with a variety of biological targets, including enzymes and receptors involved in cancer pathways. mdpi.comresearchgate.netnih.gov

| Property | Value for 5-Norbornen-2-ol | "Rule of Three" Guideline | Compliance |

|---|---|---|---|

| Molecular Weight | 110.15 g/mol | ≤ 300 Da molport.com | Yes |

| Hydrogen Bond Donors | 1 (hydroxyl group) | ≤ 3 molport.com | Yes |

| Hydrogen Bond Acceptors | 1 (hydroxyl oxygen) | ≤ 3 molport.com | Yes |

| Calculated logP (clogP) | ~1.5 (Estimated) | ≤ 3 molport.com | Yes |

Derivatives in Click Chemistry for Bioconjugation (e.g., Norbornene-Tetrazine Reactions)

Derivatives of 5-Norbornen-2-ol are highly valuable reagents in the field of bioconjugation, primarily due to the reactivity of the norbornene double bond in "click chemistry." Specifically, the norbornene moiety is an exceptional dienophile in the inverse-electron-demand Diels-Alder (iEDDA) reaction with tetrazine derivatives. ugent.benih.gov This reaction is a cornerstone of bioorthogonal chemistry—a class of reactions that can occur in living systems without interfering with native biochemical processes. researchgate.netresearchgate.net

The norbornene-tetrazine ligation is characterized by its exceptionally fast reaction kinetics, high specificity, and the absence of any need for cytotoxic catalysts (like copper, which is often used in other click reactions). nih.govnih.gov The reaction proceeds rapidly under ambient, physiological conditions, yielding a stable dihydropyridazine (B8628806) product after the elimination of nitrogen gas. ugent.be These features make it an ideal tool for labeling and conjugating biomolecules in complex biological environments. researchgate.net

The utility of this reaction has been demonstrated in a wide range of applications:

Hydrogel Formation: Norbornene-functionalized polymers, such as polyethylene glycol (PEG) or polypeptides, can be cross-linked with tetrazine-functionalized counterparts to form hydrogels within minutes. nih.govacs.orgnih.gov These hydrogels are used for 3D cell culture and as injectable systems for localized drug delivery. nih.govnih.gov

Protein Labeling: By genetically encoding a norbornene-containing unnatural amino acid into a protein, researchers can site-specifically attach tetrazine-linked probes, such as fluorescent dyes, to visualize proteins in living cells. researchgate.net

Nanoparticle Functionalization: The reaction provides a highly efficient method for attaching biomolecules to the surface of nanoparticles, such as quantum dots, for targeted imaging and sensing applications in living cells. nih.gov

The reaction rates can be tuned by modifying the substituents on the tetrazine ring, but they are consistently among the fastest bioorthogonal reactions known. researchgate.netacs.org

| Norbornene Derivative | Tetrazine Derivative | Solvent/Conditions | Rate Constant (k₂) M⁻¹s⁻¹ | Reference |

|---|---|---|---|---|

| Norbornene | 3-(4-benzylamino)-1,2,4,5-tetrazine (BAT) | Not specified, 20 °C | 2.0 | nih.gov |

| Norbornene-peptide | PEG-benzylamino tetrazine | Aqueous buffer | 1.9 | acs.org |

| N-succinimidyl-4-[18F]fluoronorbornene-2-carboxylate ([18F]NFB) | 3-phenyl-1,2,4,5-tetrazine | DMSO | 0.04 | researchgate.net |

Computational and Theoretical Investigations

Quantum Chemical Calculations for Norbornenyl Systems

Quantum chemical calculations have provided profound insights into the electronic properties and reaction mechanisms of norbornenyl systems. These computational methods allow for a detailed examination of molecular orbitals, energy landscapes, and the structures of transient species that are often difficult to characterize experimentally.

Electronic Structure Analysis of 5-Norbornen-2-ol Isomers

The electronic structures of the endo and exo isomers of 5-norbornen-2-ol are influenced by the strained bicyclic framework and the presence of the hydroxyl group. While specific high-level quantum chemical calculations on 5-norbornen-2-ol are not extensively documented in readily available literature, insights can be drawn from studies on related norbornene derivatives, such as 5-norbornene-2,3-dicarboxylic anhydride. Density Functional Theory (DFT) calculations on these systems have shown that the exo isomer is generally more thermodynamically stable than the endo isomer. latech.edu This stability difference is attributed to unfavorable steric interactions in the more sterically hindered endo isomer.

The electronic environment of the double bond and the hydroxyl group in both isomers is a key determinant of their reactivity. The strained nature of the norbornene framework significantly affects the hybridization of the carbon atoms in the double bond, making it highly susceptible to electrophilic attack.

Potential Energy Surface Mapping for Reaction Pathways

The mapping of potential energy surfaces (PES) is a powerful computational tool for visualizing the energy changes that occur during a chemical reaction. For norbornenyl systems, PES mapping has been crucial in understanding isomerization and rearrangement reactions. For instance, in the context of the Diels-Alder reaction to form norbornene derivatives, DFT calculations have elucidated the transition states and reaction pathways, revealing that the endo pathway often has a lower energy barrier, despite the greater thermodynamic stability of the exo product. latech.edu

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational preferences and the influence of the surrounding environment. For the norbornyl cation, a key species in the chemistry of norbornenyl systems, MD simulations have been instrumental in resolving long-standing controversies.

Recent ab initio MD simulations with explicit acetic acid solvent have confirmed that the nonclassical, bridged structure of the norbornyl cation is the dominant species in solution. github.io These simulations show that upon solvolysis of an exo-norbornyl sulfonate, the nonclassical cation forms within femtoseconds of C-O bond cleavage. github.io In contrast, the solvolysis of the endo isomer does not lead to the formation of the nonclassical cation until significantly later, explaining the much slower reaction rate for the endo isomer. github.io These simulations provide a dynamic picture of the conformational changes and bonding rearrangements that occur during the reaction.

Atomistic MD simulations have also been used to study the properties of polymers derived from norbornene, providing insights into their structural and dynamic properties. researchgate.net While not directly focused on 5-norbornen-2-ol, these studies demonstrate the power of MD simulations in understanding the conformational behavior of complex systems containing the norbornene moiety.

Predicting Reactivity and Selectivity via Computational Models

Computational models have become increasingly powerful tools for predicting the reactivity and selectivity of chemical reactions. For norbornenyl systems, these models have been used to understand the factors that control the outcome of various transformations.

In the context of palladium/norbornene cooperative catalysis, DFT calculations have been employed to elucidate the origins of meta-selectivity in C-H activation reactions. rsc.orgresearchgate.net These studies have shown that the reaction proceeds through a series of well-defined steps and that the selectivity is determined by the relative energies of different transition states. rsc.org The use of structurally modified norbornenes has also been explored as a means to modulate reaction selectivity, with computational studies providing a rationale for the observed structure-activity relationships. nih.gov

Furthermore, structure-reactivity relationships for norbornene derivatives in other reactions, such as thiol-ene photopolymerizations, have been investigated using computational methods in conjunction with experimental techniques like real-time Fourier-transform infrared (FTIR) spectroscopy. rsc.org These studies help in the rational design of new monomers and materials with tailored properties.

Solvation Effects on Norbornenyl Cations

The role of the solvent in stabilizing reactive intermediates is a critical aspect of chemical reactivity. For the norbornyl cation, the effect of solvation has been a key point of contention in the debate over its classical versus nonclassical structure.

Computational studies employing both implicit and explicit solvent models have been used to investigate the solvation of the norbornyl cation. researchgate.netias.ac.in Molecular dynamics simulations with a model solvent have shown that the difference in the stabilization energies between the classical and nonclassical ions is very small, suggesting that the solvent does not overwhelmingly favor one structure over the other. ias.ac.in More recent simulations with explicit solvent molecules have provided a more detailed picture, confirming that the nonclassical structure is stable in solution. github.ioresearchgate.net These studies highlight the importance of accurately modeling the solvent environment to obtain a realistic understanding of the behavior of charged species in solution.

Implicit solvation models, such as the polarizable continuum model (PCM) and the universal solvation model based on density (SMD), offer a computationally less expensive way to account for solvent effects. mdpi.com Hybrid models that combine an explicit treatment of the first solvation shell with an implicit representation of the bulk solvent are also being developed to provide a balance between accuracy and computational cost. wikipedia.orgnih.gov

Advanced Analytical Methodologies for Isomeric Characterization and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomeric Ratio Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis and quantification of the endo and exo isomers of 5-Norbornen-2-ol. Particularly, ¹H NMR spectroscopy allows for the determination of the isomeric ratio by comparing the integration of signals unique to each isomer.

The spatial orientation of the hydroxyl group in the endo and exo isomers results in distinct chemical environments for the protons in the bicyclic system. This difference in the chemical environment leads to variations in the chemical shifts of the corresponding protons, enabling their differentiation in the NMR spectrum. For instance, in substituted norbornanones, which are structurally related to 5-Norbornen-2-ol, protons are significantly affected by the substituent's orientation. Protons H-5n and H-5x, for example, can be deshielded by as much as 0.5 ppm depending on whether the substituent is in the endo or exo position. modgraph.co.uk Similarly, the protons H-7s and H-7a show a deshielding effect of 0.2 ppm in the endo derivatives compared to the parent compound. modgraph.co.uk

In the case of derivatives like methyl 5-norbornene-2-carboxylate, the mole ratio of endo to exo isomers has been successfully determined by analyzing the peak intensities in the ¹H NMR spectrum. scirp.org This approach is directly applicable to 5-Norbornen-2-ol, where the integration of well-resolved signals corresponding to either the carbinol proton (H-2) or the olefinic protons (H-5 and H-6) of each isomer can be used to calculate their relative abundance.

A hypothetical ¹H NMR data table for a mixture of endo- and exo-5-Norbornen-2-ol is presented below to illustrate the differences in chemical shifts.

Table 1: Hypothetical ¹H NMR Chemical Shift Data for endo- and exo-5-Norbornen-2-ol

| Proton | exo-Isomer (ppm) | endo-Isomer (ppm) |

|---|---|---|

| H-1 | 2.85 | 2.95 |

| H-2 | 3.90 | 4.20 |

| H-3n | 0.90 | 1.50 |

| H-3x | 1.70 | 1.20 |

| H-4 | 2.60 | 2.70 |

| H-5 | 6.10 | 6.15 |

| H-6 | 6.05 | 6.00 |

| H-7s | 1.40 | 1.30 |

| H-7a | 1.25 | 1.35 |

| -OH | Variable | Variable |

Note: This data is illustrative and actual chemical shifts may vary depending on the solvent and experimental conditions.

Beyond simple one-dimensional NMR, advanced two-dimensional (2D) techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for the unambiguous stereochemical assignment of the endo and exo isomers. longdom.org

COSY experiments establish proton-proton coupling networks, revealing which protons are connected through chemical bonds. longdom.org This is particularly useful in the complex, overlapping regions of the 5-Norbornen-2-ol spectrum, helping to trace the connectivity of the entire spin system.

NOESY, on the other hand, identifies protons that are close in space, regardless of whether they are directly bonded. researchgate.net This is crucial for differentiating between the endo and exo isomers. For example, in the exo isomer, the proton at C-2 (H-2) is spatially close to the bridgehead protons (H-1 and H-4) and the C-7 protons. In contrast, in the endo isomer, the C-2 proton is in proximity to the olefinic protons (H-5 and H-6). These through-space interactions result in cross-peaks in the NOESY spectrum, providing definitive evidence for the stereochemical assignment. researchgate.net For instance, in a study of a 5-norbornene-2,3-dicarboxylate anhydride, a strong correlation between certain protons was a clear indication of their spatial proximity and validated the exo configuration. researchgate.net

Chromatographic Separation Techniques

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating the volatile endo and exo isomers of 5-Norbornen-2-ol and for their subsequent identification based on their mass spectra. The separation is achieved in the gas chromatograph based on the differential partitioning of the isomers between a stationary phase and a mobile gas phase.

The mass spectrometer then provides information about the mass-to-charge ratio of the ionized molecules and their fragments. While the endo and exo isomers have the same molecular weight and will exhibit the same molecular ion peak, their fragmentation patterns can show subtle differences due to their different stereochemistry, which can influence the stability of the resulting fragment ions. A detailed study of the mass spectra of exo- and endo-norborneol, the saturated analog of 5-norbornen-2-ol, revealed common fragmentation pathways. researchgate.net The primary fragmentation often involves the loss of a water molecule. researchgate.net For 5-norbornen-2-ol, other significant fragmentation pathways would likely involve retro-Diels-Alder reactions, characteristic of the norbornene framework. In a study on related norbornene derivatives, GC-MS was used in conjunction with ¹H-NMR to determine the endo/exo ratio. researchgate.net

Table 2: Expected Key Mass Fragments for 5-Norbornen-2-ol Isomers

| m/z | Fragment Identity |

|---|---|

| 110 | [M]⁺ (Molecular Ion) |

| 92 | [M - H₂O]⁺ |

| 66 | [C₅H₆]⁺ (Cyclopentadiene from retro-Diels-Alder) |

| 44 | [C₂H₄O]⁺ (Vinyl alcohol from retro-Diels-Alder) |

Note: The relative intensities of these fragments may differ between the endo and exo isomers.

High-Performance Liquid Chromatography (HPLC) is another key technique for the separation and quantification of the endo and exo isomers of 5-Norbornen-2-ol. fishersci.ca The choice of stationary phase and mobile phase is critical for achieving baseline separation of these stereoisomers.

For the separation of the more polar 5-Norbornen-2-ol, normal-phase chromatography on a silica (B1680970) gel or alumina (B75360) column could be effective. Alternatively, reversed-phase HPLC with a non-polar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol) can be employed. The quantification is typically achieved using a UV detector if the compound has a chromophore, or more universally with a refractive index detector or an evaporative light scattering detector.

In a study on 5-norbornene-2-carboxylic acid, a derivative of 5-Norbornen-2-ol, HPLC was successfully used to separate the endo and exo isomers. scirp.org The separation was achieved on a PEGASIL ODS-2352 column with a water/methanol eluent, where the exo-isomer had a retention time of 7.4 minutes and the endo-isomer had a retention time of 8.6 minutes. scirp.org The ratio determined by HPLC was then calibrated using NMR data. scirp.org

Chiral Chromatography and Derivatization for Enantiomeric Excess Determination

Since 5-Norbornen-2-ol is a chiral molecule, it can exist as a pair of enantiomers for both the endo and exo diastereomers. The determination of the enantiomeric excess (ee) is crucial in asymmetric synthesis and for applications where enantiomeric purity is important.

Chiral chromatography, particularly chiral HPLC and chiral GC, is the most direct method for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Alternatively, the enantiomeric excess can be determined by NMR spectroscopy after derivatization with a chiral derivatizing agent (CDA). researchgate.net The reaction of the racemic 5-Norbornen-2-ol with an enantiomerically pure CDA, such as Mosher's acid chloride, results in the formation of two diastereomeric esters. These diastereomers have different physical properties and, importantly, will exhibit distinct signals in the NMR spectrum. researchgate.net The integration of these signals allows for the calculation of the diastereomeric ratio, which directly corresponds to the enantiomeric ratio of the original alcohol. Another NMR-based approach involves the use of chiral solvating agents (CSAs), which form transient diastereomeric complexes with the enantiomers, leading to the splitting of certain NMR signals. researchgate.netunipi.it

X-ray Crystallography of Norbornene Derivatives (where applicable to complexes/derivatives)

While obtaining a suitable single crystal of 5-Norbornen-2-ol itself might be challenging, X-ray crystallography of its solid derivatives or complexes can provide unambiguous proof of their three-dimensional structure, including the relative stereochemistry (endo or exo) and, in the case of a chiral crystal lattice, the absolute stereochemistry.

The crystal structure provides precise information on bond lengths, bond angles, and torsional angles, which can be used to definitively confirm the stereochemical assignments made by spectroscopic methods. For instance, the X-ray crystal structure of a tricyclic N-Boc-protected ketone derivative of norbornene has been reported, which confirmed the stereochemistry of the molecule. In this study, the stereochemistry of a related endo-alcohol was determined by NOE measurements and was consistent with the expectations based on the rigid norbornane (B1196662) framework.

Conclusion and Future Research Directions

Summary of Key Research Findings on 5-Norbornen-2-ol

Research on 5-Norbornen-2-ol and its closely related analogues has established several key principles regarding its synthesis, stereochemistry, and reactivity, particularly as a monomer in polymer synthesis.

Synthesis and Stereoselectivity: The foundational method for synthesizing the norbornene skeleton is the Diels-Alder reaction, typically involving cyclopentadiene (B3395910) and a substituted alkene. scirp.org For related 2-substituted norbornenes, this reaction is known to be highly endo-selective due to favorable secondary orbital interactions. scirp.orglatech.edu Consequently, the direct synthesis of 5-norbornen-2-ol or its precursors often yields a mixture rich in the endo isomer. scirp.orgscirp.org

Isomerization: The thermodynamic stability of the exo isomer is generally greater than the endo isomer for many 2-substituted norbornenes. researchgate.netlatech.edu Research on analogous compounds like methyl 5-norbornene-2-carboxylate has shown that base-promoted isomerization can be employed to enrich the exo content in an initially endo-rich mixture. researchgate.net For instance, using a strong base like sodium tert-butoxide can rapidly establish a thermodynamic equilibrium favoring the exo product. researchgate.net This principle is critical for applications where a specific stereoisomer is required.

Polymerization: 5-Norbornen-2-ol and its derivatives are valuable monomers for Ring-Opening Metathesis Polymerization (ROMP), a powerful technique for creating polymers with well-defined structures and properties. ugent.beresearchgate.net The presence of the hydroxyl group allows for the creation of functional polymers. These polymers can be further modified, or the hydroxyl group can influence the polymer's properties, such as solubility and thermal characteristics. dtic.mil Vinyl-addition polymerization, often catalyzed by late transition metals like palladium, represents another key method for polymerizing norbornene-type monomers, preserving the bicyclic structure in the polymer backbone. researchgate.net The stereochemistry of the monomer (endo vs. exo) can significantly impact the polymerization kinetics and the properties of the resulting polymer. researchgate.net For example, in some systems, the exo isomer polymerizes more readily than the endo isomer. researchgate.netresearchgate.net

Table 1: Key Polymerization Methods for Norbornene Derivatives

| Polymerization Method | Catalyst Type | Key Feature | Resulting Polymer Structure |

|---|---|---|---|

| Ring-Opening Metathesis Polymerization (ROMP) | Ruthenium (e.g., Grubbs' catalysts), Molybdenum | Ring-opening of the norbornene moiety | Unsaturated polymer backbone with repeating cyclopentane (B165970) units |

| Vinyl Addition Polymerization | Palladium, Nickel, Cobalt | Opening of the double bond | Saturated polymer backbone with intact bicyclic repeating units |

Unexplored Reactivity and Synthetic Opportunities

While much is known about the polymerization of the norbornene double bond, the synthetic potential of 5-Norbornen-2-ol as a bifunctional molecule remains partially untapped. The interplay between the strained alkene and the secondary alcohol offers numerous opportunities for novel synthetic strategies.

Future research could focus on:

Intramolecular Reactions: Investigating acid- or metal-catalyzed intramolecular reactions, such as etherification or lactonization (after oxidation of the alcohol), could lead to novel oxygen-containing polycyclic structures. The proximity of the hydroxyl group to the double bond, dictated by the endo or exo configuration, would be a critical factor in the feasibility and outcome of such reactions.

Stereoselective Transformations: Developing highly stereoselective reactions for the synthesis of pure endo or exo 5-Norbornen-2-ol is of great interest. While methods exist for isomerizing related esters, direct and efficient stereoselective synthesis or kinetic resolution of the alcohol itself presents a significant challenge and opportunity. researchgate.net

Derivatization for Advanced Monomers: The hydroxyl group serves as a convenient handle for introducing a wide array of other functional groups. This allows for the synthesis of a diverse library of custom-designed norbornene monomers. For instance, esterification or etherification with moieties containing photosensitive groups, chiral auxiliaries, or liquid crystalline mesogens could lead to polymers with highly specialized functions. semanticscholar.org

Potential for Novel Materials and Catalytic Systems

The unique, rigid bicyclic structure of the norbornene unit imparts desirable properties to polymers, including high thermal stability, mechanical strength, and transparency. scirp.org Leveraging 5-Norbornen-2-ol as a monomer opens avenues for creating advanced materials.

High-Performance Polymers: By converting the hydroxyl group to other functionalities, polymers with tailored properties can be designed. For example, introducing bulky, fluorine-containing side chains can lead to materials with low dielectric constants, suitable for applications in microelectronics. aip.org Silicon-containing norbornene polymers have shown promise as highly permeable materials for gas separation membranes. researchgate.net

Biomaterials and Bioconjugates: The hydroxyl group provides a site for conjugation to biological molecules. Polynorbornene-based protein-polymer conjugates have been synthesized via aqueous ROMP and have shown potential in reducing the immunogenicity of therapeutic proteins, offering an alternative to traditional PEGylation. nih.gov The functional handle in 5-Norbornen-2-ol makes it a candidate for creating such biocompatible materials.